

X-ray Crystallography of 5-Bromo-1-benzofuran Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-1-benzofuran-2-carbaldehyde

Cat. No.: B134391

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of 5-bromo-1-benzofuran derivatives. While direct crystallographic data for **5-Bromo-1-benzofuran-2-carbaldehyde** is not readily available in the reviewed literature, this document presents data for closely related compounds, offering valuable insights for researchers in the field of medicinal chemistry and material science. The benzofuran scaffold is a cornerstone in the development of a wide array of therapeutic agents and functional materials, owing to its diverse biological activities, which include anti-tumor, antibacterial, and anti-viral properties.^{[1][2]} Understanding the precise three-dimensional structure of these molecules is paramount for structure-based drug design and for elucidating structure-activity relationships.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for two 5-bromo-1-benzofuran derivatives, providing a basis for comparison with other benzofuran structures.

Table 1: Crystal Data and Structure Refinement for 5-Bromo-1-benzofuran Derivatives

Parameter	Ethyl 5-bromo-1-benzofuran-2-carboxylate[3]	1-(5-bromobenzofuran-2-yl)-2-(mesitylethanone-O-oxime (I))[4]	1-(5-bromobenzofuran-2-yl)-2-(mesitylethanoneoxime (II))[4]
	C ₁₁ H ₉ BrO ₃	C ₁₉ H ₁₈ BrNO ₂	C ₂₇ H ₂₄ BrNO ₃
Empirical Formula	269.09	-	-
Formula Weight	Monoclinic	Monoclinic	Triclinic
Space Group	P2 ₁ /c	P2 ₁ /c	P-1
a (Å)	3.8869 (3)	-	-
b (Å)	23.780 (2)	-	-
c (Å)	11.0820 (7)	-	-
α (°)	90	90	-
β (°)	96.905 (8)	-	-
γ (°)	90	90	-
Volume (Å ³)	1016.89 (13)	-	-
Z	4	4	2
Temperature (K)	100	-	-
Radiation	Mo Kα	-	-
R-factor	0.055	-	-
wR-factor	0.109	-	-

Table 2: Selected Bond Lengths and Angles for Ethyl 5-bromo-1-benzofuran-2-carboxylate[3]

Bond	Length (Å)	Angle	Degrees (°)
Br1—C4	1.912 (5)	-	-

Note: Detailed bond lengths and angles for compounds I and II were not available in the provided search results.

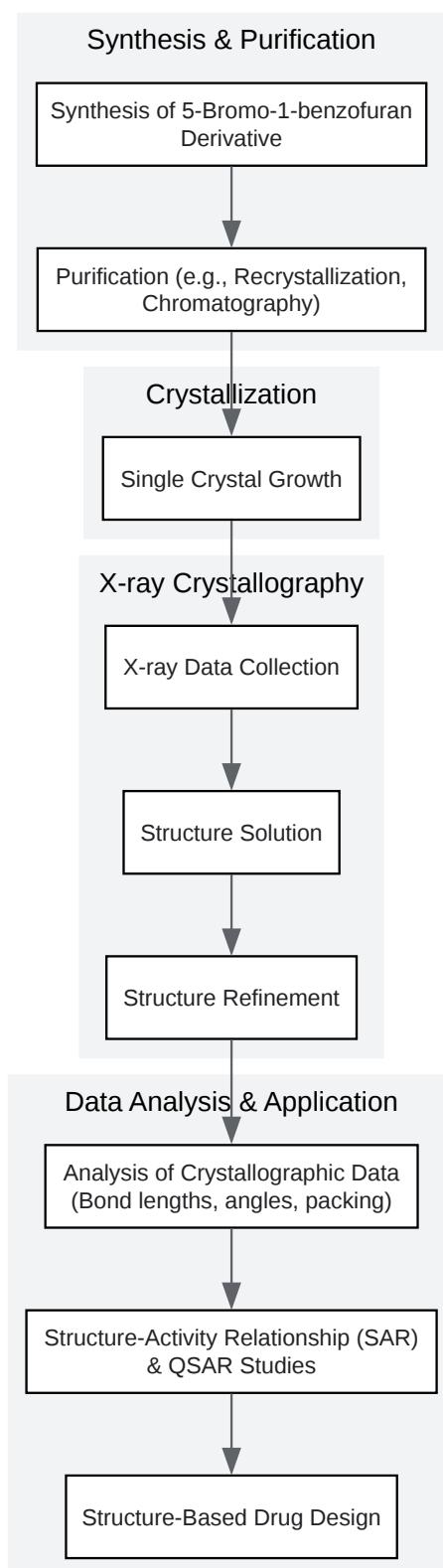
The data presented for Ethyl 5-bromo-1-benzofuran-2-carboxylate reveals a planar benzofuran fused-ring system.^[3] The crystal structure is stabilized by weak intermolecular C—H···O hydrogen bonding and π–π stacking interactions.^[3] Similarly, the structures of 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime and its derivative are organized by various intermolecular forces, including hydrogen bonds and π-π stacking, forming two-dimensional networks.^[4] These non-covalent interactions are crucial in determining the overall packing of the molecules in the crystal lattice, which can influence physical properties such as solubility and melting point.

Experimental Protocols

Synthesis and Crystallization

The synthesis of benzofuran derivatives can be achieved through various methods. A common approach involves the reaction of a substituted salicylaldehyde with an α-halo-ketone or ester in the presence of a base. For instance, 2-acetyl benzofuran can be synthesized by refluxing salicylaldehyde and chloroacetone with potassium carbonate.^[5]

For the specific case of Ethyl 5-bromo-1-benzofuran-2-carboxylate, while it is commercially available, its synthesis would typically follow a similar pathway.^[3] Single crystals suitable for X-ray diffraction are generally obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. For example, recrystallization from a petroleum ether-ethyl acetate solution has been successfully used for obtaining single crystals of a benzofuran derivative.^{[6][7]}


X-ray Data Collection and Structure Refinement

The determination of the crystal structure involves the following general steps:

- Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
- Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo K α radiation), and the diffraction pattern is collected using a detector, such as an Agilent SuperNova Dual diffractometer with an Atlas detector.^[3]
- Data Reduction: The collected diffraction data is processed to yield a set of unique reflections with their intensities and standard uncertainties.
- Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
- Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data to obtain the final, accurate molecular structure. Software such as SHELXS97 and SHELXL97 are commonly used for structure solution and refinement.^[3]

Workflow and Logical Relationships

The following diagram illustrates the general workflow from the synthesis of a 5-bromo-1-benzofuran derivative to its structural elucidation by X-ray crystallography and subsequent analysis.

[Click to download full resolution via product page](#)

Caption: General workflow from synthesis to structural analysis of benzofuran derivatives.

This comparative guide highlights the available crystallographic data for derivatives of 5-bromo-1-benzofuran and outlines the general experimental procedures involved in their structural determination. The provided data and protocols serve as a valuable resource for researchers working on the design and synthesis of novel benzofuran-based compounds with potential applications in medicine and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. scienceopen.com [scienceopen.com]
- 3. Ethyl 5-bromo-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- To cite this document: BenchChem. [X-ray Crystallography of 5-Bromo-1-benzofuran Derivatives: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b134391#x-ray-crystallography-of-5-bromo-1-benzofuran-2-carbaldehyde-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com